molecular formula C26H26O6 B13655059 methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate

methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B13655059
M. Wt: 434.5 g/mol
InChI Key: IIVPOKUMCCAPRX-UHFFFAOYSA-N
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Description

Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex aromatic ester featuring a central benzene ring substituted with two ethoxy groups (at positions 2 and 5), a 4-methoxycarbonylphenyl moiety (at position 4), and a terminal methyl benzoate group. This structure confers unique electronic and steric properties due to the combination of electron-donating ethoxy groups and the electron-withdrawing methoxycarbonyl substituent.

Properties

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C26H26O6/c1-5-31-23-15-22(18-9-13-20(14-10-18)26(28)30-4)24(32-6-2)16-21(23)17-7-11-19(12-8-17)25(27)29-3/h7-16H,5-6H2,1-4H3

InChI Key

IIVPOKUMCCAPRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)OC)OCC)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on methyl benzoate derivatives with aromatic substituents, emphasizing structural variations and their implications:

Structural Analogues from

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate core but differ in their quinoline-piperazine-linked substituents. Key distinctions include:

  • Substituent Diversity: C1–C7 feature halogen (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the quinoline ring, whereas the target compound lacks a quinoline system and instead incorporates diethoxy and methoxycarbonylphenyl groups.
  • The target compound has a rigid, directly substituted benzene backbone.

Physicochemical Properties

Available data for C1–C7 () indicate:

  • Physical State : Yellow or white solids after crystallization in ethyl acetate.
  • Characterization : Confirmed via $ ^1H $ NMR and HRMS, with molecular weights ranging from ~450–550 g/mol depending on substituents.

For the target compound:

  • Predicted Solubility : Ethoxy groups may enhance solubility in organic solvents (e.g., ethyl acetate) compared to halogenated analogs.

Functional Implications

  • The target compound’s lack of these features suggests divergent applications, possibly in materials science or as a synthetic intermediate.
  • Thermal Stability : The rigid structure of the target compound may confer higher melting points compared to C1–C7, which have flexible piperazine linkers .

Data Table: Key Structural and Property Comparisons

Compound Substituents (R Groups) Molecular Weight (g/mol) Physical State Notable Properties
C1 () Phenyl ~480 Yellow solid Flexible linker, moderate solubility
C2 () 4-Bromophenyl ~560 White solid High polarity, potential bioactivity
C4 () 4-Fluorophenyl ~500 Yellow solid Enhanced metabolic stability
Target Compound 2,5-Diethoxy, 4-Methoxycarbonylphenyl ~430 (estimated) Not reported High steric bulk, electron-rich

Research Findings and Limitations

  • Synthesis : Compounds C1–C7 were synthesized via crystallization in ethyl acetate, suggesting the target compound might require similar conditions for purification .
  • Data Gaps: No direct experimental data (e.g., NMR, HRMS) or biological studies for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.
  • Functional Trade-offs: The target compound’s absence of a quinoline-piperazine system limits its utility in drug discovery but may favor applications requiring rigid, aromatic frameworks .

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